molecular formula C13H8F2O B154369 2,4'-Difluorobenzophenone CAS No. 342-25-6

2,4'-Difluorobenzophenone

Cat. No.: B154369
CAS No.: 342-25-6
M. Wt: 218.2 g/mol
InChI Key: LKFIWRPOVFNPKR-UHFFFAOYSA-N
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Description

2,4'-Difluorobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H8F2O and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Applications

2,4'-Difluorobenzophenone is a significant fluorine-containing fine chemical product and pharmaceutical intermediate. Its synthesis methods include Fridel-Crafts alkylation hydrolysis, acylation methods, halogen substitution, diazotization oxidation, catalytic carbonylation, and more. These methods are crucial in producing high-performance polymers used in engineering plastics and membrane materials (Hen, 2014).

Polymerization Reactions and Thermal Properties

4,4'-Difluorobenzophenone is used in polycondensation reactions with other monomers to create polymers with excellent solubility and distinguished thermal properties. These polymers are potential materials for optical waveguides due to their refractive indices and thermal stability (Xiao et al., 2003).

Solubility and Thermodynamic Properties

The solubility of 4,4'-difluorobenzophenone in various solvents and its corresponding thermodynamic properties are essential for understanding its behavior in different chemical processes. This information aids in the purification, crystallization, recrystallization, and designing new synthetic routes for this compound (Li et al., 2020).

Electrochemical Reduction and Applications

Electrochemical studies on halogenated benzophenones, including difluorobenzophenones, reveal insights into their electroreduction mechanisms. These studies are crucial for developing novel electrochemical processes and understanding the behavior of these compounds in various chemical environments (Isse et al., 2002).

Impact on Liquid Crystal Properties

The addition of 4,4'-difluorobenzophenone to polymer-stabilized blue phase liquid crystals significantly affects their electro-optical and dielectric properties. Understanding these effects is vital for the development of advanced liquid crystal display technologies and other optical applications (Wu et al., 2017).

Polymer Synthesis and Stability

4,4'-Difluorobenzophenone is used in the synthesis of aromatic poly(ether ketone)s, which are known for their solubility in organic solvents and high thermal stability. These properties make them suitable for a range of industrial applications, particularly where high-performance materials are required (Kricheldorf & Bier, 1984).

Safety and Hazards

2,4’-Difluorobenzophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Relevant Papers The relevant papers on 2,4’-Difluorobenzophenone include a patent on a method for preparing high-purity 2,4’-Difluorobenzophenone . The method is characterized by its simplicity, environmental friendliness, low cost, high productive rate, and suitability for industrialized production .

Mechanism of Action

Target of Action

2,4’-Difluorobenzophenone is a synthetic compound that is primarily used as an intermediate in the synthesis of other chemicals It is known to be used in the synthesis of flutriafol, a fungicide . Therefore, its primary targets could be the enzymes or proteins that are inhibited by Flutriafol.

Mode of Action

Flutriafol inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical Pathways

Its derivative flutriafol affects the ergosterol biosynthesis pathway in fungi by inhibiting the enzyme lanosterol 14α-demethylase . This results in a disruption of cell membrane structure and function, leading to the death of the fungus.

Pharmacokinetics

It is known to be a solid at room temperature with a melting point of 22-24°c . It is soluble in organic solvents such as benzene, xylene, and ketones . These properties may influence its absorption and distribution in the body.

Result of Action

Flutriafol inhibits the biosynthesis of ergosterol, disrupting the structure and function of fungal cell membranes and leading to cell death .

Action Environment

The action of 2,4’-Difluorobenzophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is a solid at room temperature and melts at 22-24°C . Furthermore, its solubility in organic solvents suggests that it may be less effective in aqueous environments .

Properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFIWRPOVFNPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187788
Record name 2,4'-Difluorobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342-25-6
Record name 2,4′-Difluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluorobenzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187788
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Record name 2,4'-difluorobenzophenone
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Record name 2,4'-DIFLUOROBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2,4'-Difluorobenzophenone in polymer chemistry?

A1: this compound is a crucial monomer in synthesizing various poly(arylene ether ketone)s (PAEKs). It serves as a building block for these high-performance polymers due to its reactivity towards nucleophilic aromatic substitution reactions. For instance, researchers have utilized this compound alongside other monomers like 4,4'-difluorobenzophenone and 1,3-bis(4′-fluorobenzoyl)benzene to create a range of macrocyclic arylene ether ketone oligomers []. These oligomers, characterized by different ring sizes, exhibit distinct thermal properties and crystallinity, influencing the final polymer characteristics.

Q2: How does the structure of this compound affect its reactivity in polymerization reactions compared to its isomer, 2,6-difluorobenzophenone?

A2: While both this compound and 2,6-difluorobenzophenone are isomers, their differing fluorine atom positions significantly impact their reactivity and subsequent polymer formation. Research indicates that this compound, when reacted with silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane, primarily yields soluble multicyclic oligo- and polyethers []. In contrast, using 2,6-difluorobenzophenone under similar conditions leads to gelation at lower feed ratios. This difference arises from the conformational constraints imposed by the fluorine atoms in 2,6-difluorobenzophenone, promoting gelation over cyclization.

Q3: Are there any established methods to enhance the purity of this compound during its synthesis, and what benefits do they offer?

A3: Yes, researchers have developed methods to synthesize high-purity this compound, a crucial factor for its applications, especially in polymer chemistry. One such method utilizes a compound solvent system (fluorobenzene, dichloromethane, etc.) with aluminum trichloride as a catalyst []. This method boasts several advantages, including a simplified synthetic route, environmental friendliness due to reduced waste, cost-effectiveness, and high production yields. These factors make it particularly suitable for industrial-scale production.

Q4: Has this compound been explored for surface modifications, and what are the outcomes?

A4: Researchers have explored the use of this compound as a photosensitizer in UV-induced graft polymerization for surface modification []. This technique successfully grafted MMA (methyl methacrylate) onto cast polypropylene (CPP) films. The presence of carboxyl groups on the modified film surface, confirmed through FTIR analysis, and the observed decrease in water contact angle with increasing MMA grafting confirm the effectiveness of this method. This surface modification enhances the hydrophilicity of CPP films, potentially broadening their applications.

Q5: Can computational chemistry provide insights into the reactivity of this compound?

A5: Absolutely, computational chemistry tools play a vital role in understanding the reactivity of this compound, particularly in selective C-H and C-F activation reactions. Studies employing density functional theory (DFT) calculations have investigated the mechanisms and energetics of these reactions with cobalt complexes []. These simulations help predict the preferred activation pathway (C-H or C-F) based on the activator used (e.g., Co(PMe3)4 or CoMe(PMe3)4) and the substrate's structure. Such insights are invaluable for designing new catalysts and optimizing reaction conditions for specific transformations involving this compound.

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